2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Overview
Description
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a trifluoromethyl group
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the cystic fibrosis transmembrane conductance regulator (cftr) protein .
Mode of Action
A structurally similar compound, cftr inh -172, has been shown to bind inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating . This suggests that 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have a similar mode of action.
Biochemical Analysis
Biochemical Properties
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenols through S-trifluoromethylation, a process that can be promoted by visible light . This interaction involves the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions, leading to the modification of thiophenols.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with thiophenols and undergo electron transfer reactions under visible light irradiation is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with its stability being influenced by environmental conditions such as light and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound’s toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in trifluoromethylation reactions is particularly noteworthy, as it can modify the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its function and the overall cellular response to its presence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the thiazolidinone ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique structure allows for interactions with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products.
Comparison with Similar Compounds
Thiazolidinones: Similar compounds with variations in the substituents on the thiazolidinone ring.
Trifluoromethylated Heterocycles: Other trifluoromethylated compounds with different heterocyclic structures.
Uniqueness: 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its specific combination of the trifluoromethyl group and the thiazolidinone ring, which provides unique chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJXDJVVCNDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298981 | |
Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-08-2 | |
Record name | NSC127303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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